tert-Butyl (4-amino-3-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXHWTGFGABIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514887 | |

| Record name | tert-Butyl (4-amino-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325953-41-1 | |

| Record name | tert-Butyl (4-amino-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 325953-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (4-amino-3-methylphenyl)carbamate CAS number 325953-41-1

An In-depth Technical Guide to tert-Butyl (4-amino-3-methylphenyl)carbamate (CAS 325953-41-1)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 325953-41-1. This compound is a critical bifunctional building block in modern organic synthesis, primarily utilized as an intermediate in the development of pharmaceuticals and other specialized chemicals.[1] Its structure, featuring a phenylenediamine core with one amine selectively protected by a tert-butyloxycarbonyl (Boc) group, offers a strategic advantage for sequential chemical modifications. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, explores its diverse applications, and outlines essential safety and handling procedures. The methodologies described are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and chemical development.

Core Compound Analysis: Structure and Significance

This compound is a derivative of 2-methyl-p-phenylenediamine. The strategic value of this molecule lies in the differential reactivity of its two amino groups. The primary amino group at the 4-position remains a potent nucleophile, available for a wide range of chemical transformations. In contrast, the amino group at the 1-position is rendered temporarily inert by the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1][2]

This "mono-protection" is the cornerstone of its utility. It allows chemists to perform selective chemistry on the free amine without affecting the second, thereby enabling the controlled, stepwise construction of complex molecular architectures.[3] The Boc group is favored for its stability under a broad spectrum of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic environments) and its clean, straightforward removal under acidic conditions.[4][5]

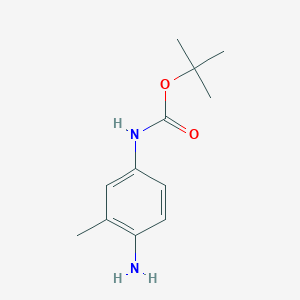

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical & Computational Data

A summary of key properties for CAS 325953-41-1 is presented below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| CAS Number | 325953-41-1 | [6] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [6] |

| Molecular Weight | 222.28 g/mol | [6] |

| Boiling Point | 307.5 ± 35.0 °C at 760 mmHg | [7] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [6] |

| logP | 2.92 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Storage Conditions | 0-8°C, Protect from light | [6][8] |

Synthesis Protocol: Selective Mono-Boc Protection

The primary challenge in synthesizing this compound is achieving selective protection at only one of the two amino groups of the starting material, 2-methyl-p-phenylenediamine. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically yields a statistical mixture of unprotected, mono-protected, and di-protected products, necessitating challenging chromatographic separation.

A more robust and scalable strategy involves the in situ differentiation of the two amines by transiently deactivating one via protonation.[3] The amino group para to the methyl group is more basic and therefore more readily protonated than the amino group ortho to the electron-donating methyl group. This difference in basicity allows for a highly selective reaction.

Synthesis Workflow

Caption: General workflow for the selective mono-Boc protection of a diamine.

Detailed Experimental Methodology

This protocol is based on established methods for the selective mono-Boc protection of aromatic diamines.[3][9]

Reagents & Equipment:

-

2-methyl-p-phenylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, standard glassware

-

Rotary evaporator

Step-by-Step Procedure:

-

Vessel Preparation: To a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (Nitrogen or Argon), add 2-methyl-p-phenylenediamine (1 eq.).

-

Solvent Addition: Dissolve the diamine in anhydrous Methanol (approx. 10 volumes, e.g., 100 mL for 10g of diamine). Cool the resulting solution to 0 °C in an ice-water bath.

-

Selective Protonation: While stirring at 0 °C, slowly add a solution of Chlorotrimethylsilane (1.0 eq.) in anhydrous Methanol dropwise via an addition funnel. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which selectively protonates the more basic amino group.[9] Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the mono-hydrochloride salt.

-

Boc Anhydride Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in Dichloromethane (DCM, approx. 5 volumes). Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Neutralization: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9. This neutralizes the hydrochloride salt and quenches any unreacted Boc₂O.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into Dichloromethane (3 x 10 volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water (1 x 10 volumes) and brine (1 x 10 volumes).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Causality and Mechanistic Insight

The success of this protocol hinges on the principle of nucleophilicity modulation. By adding one equivalent of acid, the more basic amine is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic and will not react with the electrophilic Boc₂O.[3] The remaining free amine, being less sterically hindered and still nucleophilic, can then react selectively to form the desired mono-protected carbamate. The final basic workup deprotonates the ammonium salt, restoring the second amino group to yield the final product.

Reaction Mechanism

Caption: Simplified mechanism of selective mono-Boc protection.

Applications in Research and Development

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules.[7]

Pharmaceutical Development

This compound is a valuable building block in medicinal chemistry.[1] The free amine serves as a handle for introducing the molecule into a larger structure via reactions like amide bond formation, reductive amination, urea formation, or transition metal-catalyzed cross-coupling reactions. After this initial modification, the Boc group can be removed under acidic conditions to reveal the second amine, which can then be functionalized in a subsequent step. This orthogonal strategy is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies.

-

Neuroprotective Agents: Research has shown that derivatives of tert-butyl phenylcarbamates can be pivotal in developing agents that target neurodegenerative diseases like Alzheimer's.[1] For instance, related structures have demonstrated protective effects against amyloid beta-induced toxicity, suggesting a role for this scaffold in inhibiting peptide aggregation.[1]

-

Kinase Inhibitors: The 1,4-diaminobenzene scaffold is a common feature in many kinase inhibitors. This building block provides a straightforward entry point for synthesizing analogues for cancer research and other therapeutic areas.

Other Industrial Applications

-

Agrochemicals: The compound is used in the formulation of specialized herbicides and pesticides, where its structure can contribute to the efficacy and environmental profile of the final product.[1]

-

Polymer Science: It can be incorporated into specialized polymers to enhance mechanical properties and thermal stability, finding use in advanced coatings and composite materials.[1]

Synthetic Utility Workflow

Caption: Stepwise functionalization enabled by the bifunctional nature of the title compound.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound requires careful handling.

Hazard Identification:

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][13] Avoid creating dust if handling as a solid.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, store at recommended temperatures (0-8°C) and protect from light.[6][8]

References

-

BIOSYNCE. (n.d.). This compound CAS 325953-41-1. Retrieved from [Link]

-

Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

-

Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Lee, J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. Retrieved from [Link]

-

Pittelkow, M. (2007, October 1). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Boc-amino)-2-methylaniline. Retrieved from [Link]

-

Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(4-aminophenyl)methylamino]carbamate. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Alagić, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. biosynce.com [biosynce.com]

- 8. chemimpex.com [chemimpex.com]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. aksci.com [aksci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to tert-Butyl (4-amino-3-methylphenyl)carbamate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-amino-3-methylphenyl)carbamate, a key intermediate in organic and medicinal chemistry. The document details its synthesis, purification, and characterization, underpinned by a discussion of the mechanistic principles guiding these processes. A thorough examination of its physicochemical properties is presented, alongside a survey of its significant applications, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: Strategic Importance in Synthesis

This compound, identified by CAS number 176961-48-9, is a bifunctional aromatic amine. Its structure is characterized by a phenyl ring substituted with an amino group, a methyl group, and a tert-butoxycarbonyl (Boc)-protected amino group. The Boc protecting group is a cornerstone of its utility, rendering one of the amino functionalities temporarily inert to a wide range of reaction conditions. This strategic protection allows for selective chemical transformations at other positions on the molecule, a critical feature in multi-step organic synthesis.

The carbamate moiety itself is a prevalent structural motif in a multitude of approved pharmaceuticals.[1] Carbamates are recognized for their chemical stability and their ability to enhance the bioavailability of drug candidates.[2] The specific arrangement of functional groups in this compound makes it a valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[3]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route commences with the nitration of a suitable toluene derivative, followed by reduction of the nitro group and subsequent Boc protection of one of the amino functionalities.

Representative Synthetic Protocol

A prevalent laboratory-scale synthesis involves the following key transformations:

-

Nitration: 2-Methylaniline is subjected to nitration to introduce a nitro group onto the aromatic ring.

-

Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding diamine.

-

Selective Boc Protection: The diamine is treated with di-tert-butyl dicarbonate (Boc₂O) to selectively protect one of the amino groups.

The selectivity in the Boc protection step is crucial and is often influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring.

Mechanistic Considerations

The selective Boc protection of one amino group in the presence of another is a key feature of this synthesis. This selectivity is governed by the differing nucleophilicity of the two amino groups, which is influenced by the electronic effects of the methyl group. The reaction proceeds via nucleophilic attack of the more basic amino group on the electrophilic carbonyl carbon of Boc₂O.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Physical Properties

| Property | Value | Reference |

| CAS Number | 325953-41-1 | [4] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [4] |

| Molecular Weight | 222.28 g/mol | [4] |

| Boiling Point | 307.5±35.0 °C at 760 mmHg | [5] |

| Density | 1.1±0.1 g/cm³ | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl group protons, the tert-butyl protons of the Boc group, and the protons of the amino and carbamate groups.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.[6]

-

Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight of the compound. The molecular ion peak corresponding to the exact mass of C₁₂H₁₈N₂O₂ is a key diagnostic feature.[6]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules.

Intermediate in the Synthesis of Kinase Inhibitors

A primary application of this compound is as a key building block in the synthesis of various kinase inhibitors. Many of these inhibitors are used in oncology to target specific signaling pathways that are dysregulated in cancer cells. The free amino group of this compound serves as a crucial handle for coupling with other molecular fragments to construct the final drug molecule. For instance, it is a known intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[7][8]

Role in the Synthesis of Neuroprotective Agents

Derivatives of this compound have shown potential as neuroprotective agents. Research has indicated that related compounds may inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease.[6]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized representation and may require optimization based on specific laboratory conditions.

A detailed, multi-step synthesis procedure can be found in various chemical literature and patents. A general approach involves the reduction of a nitro-aniline precursor followed by selective Boc-protection. For example, a related synthesis of tert-butyl 2-aminophenyl carbamate involves dissolving the nitro-aniline precursor in methanol, followed by the addition of a reducing agent like hydrazine hydrate in the presence of a catalyst such as ferric chloride, and heating the mixture under reflux.[9] After completion, the reaction is worked up by removing the solvent, basifying, and extracting the product.[9] The subsequent Boc-protection step would involve reacting the resulting diamine with di-tert-butyl dicarbonate in a suitable solvent.

Purification and Characterization Workflow

Caption: A typical workflow for the purification and characterization of the synthesized compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11][12]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][12] Avoid contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[10][11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13]

In case of exposure, follow standard first-aid measures and seek immediate medical attention.[10][11]

Conclusion

This compound stands out as a strategically important building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its carefully designed structure, featuring a selectively protected amino group, provides chemists with a versatile tool for the construction of complex molecular architectures. A comprehensive understanding of its synthesis, properties, and applications, as detailed in this guide, is crucial for leveraging its full potential in the development of novel and effective therapeutic agents.

References

-

BIOSYNCE. (n.d.). This compound CAS 325953-41-1. Retrieved from [Link]

-

Chem-Impex. (n.d.). (4-Amino-3-methyl-phenyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Taha, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Bioorganic & Medicinal Chemistry Letters, 27(10), 2249-2254. Retrieved from [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Retrieved from [Link]

-

Supporting Information for a related publication. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Proceedings of the 2016 5th International Conference on Energy, Environment and Materials Science (EEMS 2016). Atlantis Press. Retrieved from [Link]

-

Tandon, R., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(17), 5199. Retrieved from [Link]

-

Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(21), 4149-4168. Retrieved from [Link]

-

Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, 59, 210-213. Retrieved from [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. biosynce.com [biosynce.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.co.uk [fishersci.co.uk]

A Senior Application Scientist's Guide to tert-Butyl (4-amino-3-methylphenyl)carbamate: A Pivotal Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (4-amino-3-methylphenyl)carbamate, a critical building block in the landscape of pharmaceutical and organic synthesis. We will dissect its fundamental physicochemical properties, explore the rationale behind its molecular design, and present detailed, field-proven protocols for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the strategic utilization of this versatile compound.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the intricate process of drug discovery, the efficiency and precision of multi-step organic synthesis are paramount. The design of molecular building blocks that allow for selective, sequential chemical modifications is a cornerstone of modern medicinal chemistry. This compound (CAS No: 325953-41-1) has emerged as a compound of significant interest due to its unique bifunctional nature. It possesses two amino groups on a phenyl ring with distinct reactivities: a primary aromatic amine that serves as a nucleophilic handle, and a second amine protected by a tert-butyloxycarbonyl (Boc) group.

The presence of the Boc protecting group is the key to its utility.[1] This group is stable under a wide range of reaction conditions, yet can be cleanly removed when desired, allowing chemists to direct reactions to the unprotected primary amine with high selectivity.[2] This guide will elucidate the properties and applications that make this molecule an invaluable asset in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1]

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The data presented below has been consolidated from verified chemical suppliers and databases.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [3][4][5][6] |

| Molecular Weight | 222.28 g/mol | [3][4][5] |

| CAS Number | 325953-41-1 | [3][4][5][6] |

| Boiling Point | 307.5 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Appearance | Solid | - |

| SMILES | CC1=CC(=CC=C1N)NC(=O)OC(C)(C)C | [3] |

| Synonyms | tert-butyl 4-amino-3-methylphenylcarbamate, (4-AMINO-3-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | [3][4] |

Molecular Structure

The structural arrangement of this compound is visualized below. The key features are the primary amine (-NH₂) at position 4 and the Boc-protected amine (-NHBoc) at position 1 of the 3-methylphenyl ring.

Caption: Workflow for the acid-labile deprotection of the Boc group.

Synthesis Protocol: A Validated Approach

While numerous synthetic routes can be envisioned, a common and reliable method involves the selective protection of one amine in a diamine precursor. The following protocol is a representative example based on established chemical principles for carbamate synthesis. [2][7]

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available precursor, 4-amino-3-methylbenzonitrile, and proceeds through reduction and selective protection.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. biosynce.com [biosynce.com]

- 5. 325953-41-1|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

Solubility of tert-Butyl (4-amino-3-methylphenyl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl (4-amino-3-methylphenyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating drug products. This document delineates the theoretical principles governing solubility, presents detailed experimental protocols for both qualitative and quantitative solubility determination, and offers a framework for the systematic evaluation of this critical physicochemical property. By synthesizing established methodologies with practical insights, this guide serves as an essential resource for scientists and researchers engaged in the development and handling of this important molecule.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a vital building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structural motif is present in various targeted therapies, making its chemical and physical properties a subject of considerable interest to the drug development community. Among these properties, solubility is arguably one of the most critical. The solubility of an intermediate like this compound directly influences:

-

Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution. Poor solubility can lead to sluggish reactions and diminished yields.

-

Purification and Isolation: Crystallization, a common method for purifying solid compounds, is fundamentally a solubility-driven process. A comprehensive understanding of solubility in different solvent systems is essential for developing effective purification protocols.

-

Formulation and Bioavailability: For APIs, solubility is a key determinant of bioavailability. While this guide focuses on an intermediate, the principles of solubility are foundational to the ultimate formulation of the final drug product.

This guide provides a detailed exploration of the solubility of this compound, offering a blend of theoretical understanding and practical, field-proven experimental protocols.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1][2] |

| Boiling Point | 307.5 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Appearance | Solid | |

| CAS Number | 325953-41-1 | [1][2] |

The molecular structure of this compound, featuring a bulky, nonpolar tert-butoxycarbonyl (Boc) group, a polar carbamate linkage, and an aromatic amine, suggests a nuanced solubility profile. The Boc group enhances lipophilicity, promoting solubility in nonpolar organic solvents, while the carbamate and amino functionalities can participate in hydrogen bonding, thereby increasing solubility in polar solvents.[3]

The Theoretical Underpinnings of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[4] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The key intermolecular forces at play include:

-

Van der Waals Forces: These weak, non-specific interactions are present in all molecules and are the primary forces governing the solubility of nonpolar compounds in nonpolar solvents.

-

Dipole-Dipole Interactions: Polar molecules with permanent dipoles can align to create attractive interactions.

-

Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (such as oxygen or nitrogen). The carbamate and amino groups of this compound are capable of acting as hydrogen bond donors and acceptors.

Based on these principles, the expected solubility of this compound in different classes of organic solvents can be hypothesized:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute, suggesting moderate to high solubility.[3]

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents can participate in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors. High solubility is generally expected in these solvents.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The bulky, nonpolar Boc group may confer some solubility in these solvents, though it is likely to be lower than in polar solvents.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is best obtained through systematic experimental measurement. The following protocols are designed to be self-validating and provide a robust framework for both qualitative screening and precise quantitative determination.

Qualitative Solubility Assessment

This rapid screening method provides a preliminary understanding of the solubility profile across a range of solvents.

Methodology:

-

Add approximately 10-20 mg of this compound to a small vial.

-

Add 1 mL of the test solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. If the solid has completely dissolved, the compound is classified as "soluble." If a significant portion of the solid remains, it is deemed "insoluble" or "sparingly soluble."

-

Record the observations for each solvent tested.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium or shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[5]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and agitate them at a constant temperature (e.g., using a shaker bath) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. c. Once the solvent is completely removed, re-weigh the vial. The mass of the dissolved solute is the difference between the final and initial vial weights. d. Calculate the solubility in mg/mL or g/100 mL.

-

Quantification (Chromatographic Method): a. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV). b. Analyze the diluted sample and determine the concentration by comparing its response to a standard curve prepared with known concentrations of this compound. c. Calculate the original solubility, accounting for the dilution factor.

Caption: Workflow for Quantitative Solubility Determination.

Expected Solubility Profile and Data Presentation

While specific quantitative solubility data for this compound is not widely available in the public domain, a qualitative profile can be inferred from the general behavior of Boc-protected anilines.[3] The following table provides a template for recording experimentally determined quantitative solubility data.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Quantitative Solubility (mg/mL at 25 °C) | Molar Solubility (mol/L at 25 °C) |

| Polar Aprotic | Dichloromethane (DCM) | High | Experimental data | Experimental data |

| Tetrahydrofuran (THF) | High | Experimental data | Experimental data | |

| Ethyl Acetate | High | Experimental data | Experimental data | |

| Acetonitrile | Moderate to High | Experimental data | Experimental data | |

| Dimethylformamide (DMF) | High | Experimental data | Experimental data | |

| Dimethyl Sulfoxide (DMSO) | High | Experimental data | Experimental data | |

| Polar Protic | Methanol | Moderate to High | Experimental data | Experimental data |

| Ethanol | Moderate to High | Experimental data | Experimental data | |

| Nonpolar | Toluene | Low to Moderate | Experimental data | Experimental data |

| Hexane | Low | Experimental data | Experimental data |

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for developing crystallization protocols.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a major role in its ability to dissolve the solute. A systematic study across a range of solvents with varying polarity can provide a comprehensive solubility profile.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility. It is important to characterize the solid form being used in solubility studies.

Caption: Key Molecular Interactions in the Dissolution Process.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that underpins its effective use in pharmaceutical research and development. This technical guide has provided a comprehensive overview of the theoretical principles of solubility, detailed and robust experimental protocols for its determination, and a framework for the systematic characterization of this important property. By applying the methodologies outlined herein, researchers can generate the high-quality, reliable solubility data necessary to accelerate their research and development efforts.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Navigating the Solubility Landscape of Tert-Butyl Carbamate in Common Organic Solvents: A Technical Guide. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

-

Biosynce. (n.d.). This compound CAS 325953-41-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl (4-amino-3-methylphenyl)carbamate

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl (4-amino-3-methylphenyl)carbamate. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development. This document offers a comprehensive interpretation of the predicted NMR spectra, grounded in fundamental principles and supported by data from analogous structures. The causality behind chemical shifts and coupling patterns is elucidated, providing a framework for spectroscopic analysis of related compounds.

Introduction: The Role of NMR in the Structural Elucidation of Pharmaceutical Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry and drug discovery. Its ability to provide detailed information about the molecular structure of a compound at the atomic level is unparalleled. For a molecule such as this compound, which possesses a substituted aromatic ring and a flexible carbamate group, NMR spectroscopy allows for the unambiguous determination of its constitution and the electronic environment of each atom.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound. While experimentally acquired spectra are the gold standard, a detailed predictive analysis based on established principles of NMR theory and data from closely related analogs offers significant insights. This approach not only provides a reliable reference for the identification of this compound but also enhances the reader's understanding of structure-spectra correlations.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group, the methyl group, the aromatic ring, and the amine and carbamate functionalities. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing nature of the carbamate substituent.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-Butyl (9H) | 1.51 | Singlet (s) | 9H | - |

| Methyl (3H) | 2.15 | Singlet (s) | 3H | - |

| Amino (2H) | 3.60 | Broad Singlet (br s) | 2H | - |

| H-5 | 6.65 | Doublet (d) | 1H | 8.1 |

| H-6 | 6.90 | Doublet of Doublets (dd) | 1H | 8.1, 2.1 |

| H-2 | 7.05 | Doublet (d) | 1H | 2.1 |

| Carbamate NH (1H) | 7.20 | Broad Singlet (br s) | 1H | - |

Interpretation of the Predicted ¹H NMR Spectrum

-

The tert-Butyl Group (1.51 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.51 ppm[1]. This characteristic upfield signal is a hallmark of the Boc-protecting group and is typically well-resolved from other proton signals.

-

The Methyl Group (2.15 ppm): The protons of the methyl group on the aromatic ring are predicted to resonate as a singlet around 2.15 ppm. The electron-donating nature of the adjacent amino group slightly shields these protons.

-

The Aromatic Protons (6.65 - 7.05 ppm): The substitution pattern on the aromatic ring gives rise to a distinct set of signals.

-

H-5: This proton is ortho to the strongly electron-donating amino group, leading to significant shielding and an upfield shift to approximately 6.65 ppm. It is expected to appear as a doublet due to coupling with H-6.

-

H-6: This proton is coupled to both H-5 and H-2, resulting in a doublet of doublets around 6.90 ppm.

-

H-2: Being ortho to the methyl group and meta to the amino group, H-2 is the most deshielded of the aromatic protons directly attached to the ring, with a predicted chemical shift of about 7.05 ppm. It will appear as a doublet due to coupling with H-6.

-

-

The Amino and Carbamate Protons (3.60 and 7.20 ppm): The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl₃, the amino protons (-NH₂) are expected to appear as a broad singlet around 3.60 ppm. The carbamate proton (-NHCOO-) is predicted to be more downfield, at approximately 7.20 ppm, also as a broad singlet. The broadness of these signals is a consequence of quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the nature of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl | 17.5 |

| tert-Butyl (CH₃)₃ | 28.4 |

| tert-Butyl C | 80.2 |

| C-3 | 118.0 |

| C-5 | 118.5 |

| C-6 | 122.0 |

| C-2 | 128.0 |

| C-1 | 130.0 |

| C-4 | 140.0 |

| Carbonyl (C=O) | 153.0 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aliphatic Carbons (17.5 - 80.2 ppm):

-

The methyl carbon is expected at approximately 17.5 ppm.

-

The three equivalent methyl carbons of the tert-butyl group are predicted around 28.4 ppm[1].

-

The quaternary carbon of the tert-butyl group will appear further downfield, around 80.2 ppm, due to its attachment to the electronegative oxygen atom.

-

-

Aromatic Carbons (118.0 - 140.0 ppm): The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents. The amino group exerts a strong shielding effect (upfield shift) on the ortho and para carbons, while the carbamate group has a deshielding effect.

-

C-3 and C-5: These carbons are ortho and para to the electron-donating amino group, respectively, and are therefore expected to be the most shielded aromatic carbons, with predicted chemical shifts around 118.0 and 118.5 ppm.

-

C-6 and C-2: These carbons experience less shielding and are predicted to resonate at approximately 122.0 and 128.0 ppm, respectively.

-

C-1 and C-4: These are the ipso-carbons, directly attached to the carbamate and amino groups. C-1, attached to the electron-withdrawing carbamate, will be deshielded (around 130.0 ppm). C-4, attached to the amino group, will be significantly deshielded due to the direct attachment of the nitrogen atom, with a predicted chemical shift of about 140.0 ppm.

-

-

The Carbonyl Carbon (153.0 ppm): The carbonyl carbon of the carbamate group is characteristically found in the downfield region of the spectrum, at approximately 153.0 ppm.

Experimental Considerations and Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

Protocol 1: Sample Preparation and NMR Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Use the same spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Structural Confirmation Workflow

The following workflow illustrates the logical steps for confirming the structure of this compound using the predicted NMR data.

Caption: Workflow for structural confirmation using NMR data.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound and assess its purity. The principles outlined here are broadly applicable to the structural elucidation of other substituted aromatic compounds, serving as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

-

Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

-

Supporting Information for "A General and Efficient Method for the N-tert-Butoxycarbonylation of Amines". Organic Syntheses. [Link]

Sources

Mass spectrometry analysis of tert-Butyl (4-amino-3-methylphenyl)carbamate

An In-depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl (4-amino-3-methylphenyl)carbamate

Foreword: A Practical Approach to a Key Pharmaceutical Intermediate

Welcome to a detailed exploration of the mass spectrometric analysis of this compound. This compound, a key intermediate in the synthesis of various pharmaceutical agents, presents a classic analytical challenge that is perfectly suited for modern liquid chromatography-mass spectrometry (LC-MS). As researchers and drug development professionals, our goal is not just to detect a molecule but to characterize it with confidence, quantify it with precision, and understand its behavior within a given system. This guide is structured from a practical, field-proven perspective, moving beyond mere procedural steps to elucidate the fundamental reasoning—the "why"—behind each methodological choice. We will delve into the nuances of ionization, the predictability of fragmentation, and the construction of a robust analytical method from the ground up.

Analyte Characterization: Understanding the Molecule

Before any analysis, a thorough understanding of the target analyte's physicochemical properties is paramount. This knowledge directly informs our choice of analytical technique, sample preparation, and instrument parameters.

This compound (Molecular Formula: C₁₂H₁₈N₂O₂) is a bifunctional molecule featuring a primary aromatic amine and a carbamate group, the latter of which serves as a tert-butoxycarbonyl (Boc) protecting group. The presence of two basic nitrogen atoms makes this compound an excellent candidate for positive-mode electrospray ionization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.29 g/mol | [1] |

| Boiling Point | 307.5±35.0 °C | [2] |

| Key Functional Groups | Primary Aromatic Amine, Boc-Protected Amine | N/A |

| Expected Ionization | Electrospray Ionization (ESI), Positive Mode | [3] |

A critical consideration for any carbamate is its thermal stability. Many carbamates are thermally labile, degrading rapidly in the high temperatures of a gas chromatography (GC) inlet.[4][5] This inherent property makes liquid chromatography the unequivocally superior separation technique, thereby dictating the use of LC-MS for this analysis.

Method Development: A Logic-Driven Workflow

Our analytical workflow is designed to ensure robust, reproducible, and sensitive detection. The choice of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is deliberate, offering the best combination of selectivity and sensitivity for this class of compounds.[6]

Caption: High-level LC-MS/MS workflow for analyte analysis.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.

-

Working Standard Dilution: Perform serial dilutions from the stock solution using a 50:50 mixture of mobile phase A (Water + 0.1% Formic Acid) and mobile phase B (Acetonitrile + 0.1% Formic Acid) to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 100 ng/mL).

-

Sample Filtration: For real-world samples, filter the final diluted solution through a 0.22 µm syringe filter to remove particulates that could damage the LC system. This step is mandatory for ensuring method longevity.[7]

Causality: Using an organic solvent ensures complete dissolution. Diluting in the initial mobile phase composition prevents peak distortion upon injection. Formic acid is added to maintain an acidic pH, ensuring the analyte remains protonated and ready for ESI+ analysis.

Liquid Chromatography: The Separation

Effective chromatographic separation is essential to resolve the analyte from matrix interferences. A reversed-phase C18 column is the workhorse for moderately polar compounds like our target.

| LC Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation efficiency and is compatible with fast analysis times.[6] |

| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid aids in protonation for better ESI efficiency and sharpens peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns, balancing analysis time and system pressure. |

| Gradient | 5% B to 95% B over 5 min | A typical screening gradient to ensure elution of the analyte. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |

| Injection Vol. | 5 µL | A small volume minimizes peak broadening. |

Mass Spectrometry: Detection and Confirmation

Here, we move from separation to detection. We will use a triple quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

Analyte Infusion & Tuning: Begin by directly infusing a 100 ng/mL standard solution into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and to identify the exact mass of the protonated precursor ion, [M+H]⁺.

-

Full Scan (MS1): Acquire a full scan spectrum to confirm the presence of the [M+H]⁺ ion at m/z 223.1.

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 223.1) and apply collision energy (CID) to induce fragmentation. Scan the resulting product ions to build a fragmentation spectrum. This step is crucial for identifying characteristic fragments for the MRM method.

-

MRM Method Development: Select the most intense and specific precursor-to-product ion transitions. A common practice is to use one transition for quantification ("quantifier") and another for confirmation ("qualifier").[6]

| MS Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Positive | The two basic nitrogen atoms readily accept a proton.[3] |

| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient electrospray. |

| Precursor Ion | m/z 223.1 [M+H]⁺ | Calculated from the molecular weight (222.14) + mass of a proton. |

| Product Ions | See Section 3 | Determined from the MS/MS fragmentation spectrum. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

| Collision Energy | 10-30 eV | Must be optimized for each transition to maximize product ion intensity. |

Data Interpretation: The Fragmentation Pathway

The collision-induced dissociation (CID) of this compound is highly predictable, dominated by the facile fragmentation of the Boc protecting group. This predictability is the cornerstone of a trustworthy and self-validating analytical method.

The Boc group is notoriously unstable under MS conditions and fragments in several characteristic ways.[8][9] The primary fragmentation route involves a McLafferty-like rearrangement leading to the neutral loss of isobutylene (56 Da).[9][10] Subsequent or alternative fragmentations include the loss of the entire Boc group or cleavage of the aniline ring.

Caption: Predicted fragmentation pathway of protonated analyte.

Proposed MRM Transitions:

Based on this pathway, a robust MRM method can be established.

| Transition | Role | Collision Energy (eV) | Notes |

| 223.1 → 167.1 | Quantifier | ~15 | Most common and often most intense fragmentation for Boc-amines, representing the loss of isobutylene.[10] |

| 223.1 → 123.1 | Qualifier | ~20 | Confirms the structure by showing the loss of the entire Boc group, leaving the protonated 4-amino-3-methylaniline core. |

| 223.1 → 92.1 | Qualifier 2 | ~25 | A deeper fragment, confirming the aniline substructure. Its utility may depend on matrix complexity. |

Self-Validation: The presence of both the quantifier and qualifier ions at a consistent ratio across all standards and samples provides a high degree of confidence in the analyte's identity, forming a self-validating system.

Conclusion: From Theory to Practice

The mass spectrometric analysis of this compound is a clear-cut application of fundamental LC-MS principles. By understanding the analyte's inherent chemical properties—namely its thermal lability and the predictable fragmentation of its Boc protecting group—we can design a logical, robust, and highly specific analytical method. The LC-MS/MS approach, particularly with a triple quadrupole instrument in MRM mode, provides the necessary sensitivity and selectivity for confident detection and quantification in complex matrices. This guide serves as both a procedural template and, more importantly, a framework for critical thinking in analytical method development.

References

- Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). Simon Fraser University.

-

Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2537. Available from: [Link]

-

Effective Analysis of Carbamate Pesticides. (n.d.). Separation Science. Retrieved January 11, 2026, from [Link]

-

Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu Scientific Instruments. Retrieved January 11, 2026, from [Link]

-

Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Journal of AOAC INTERNATIONAL. Retrieved January 11, 2026, from [Link]

-

This compound CAS 325953-41-1. (n.d.). BIOSYNCE. Retrieved January 11, 2026, from [Link]

-

ESI response of aniline and 4-aminopyridine in presence of different. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). (2022). RSC Publishing. Available from: [Link]

-

Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2023). Journal of the American Chemical Society. Available from: [Link]

-

tert-Butyl (4-amino-3-fluorophenyl)carbamate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit. Retrieved January 11, 2026, from [Link]

-

Russell, J. D., et al. (2018). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 90(2), 1487-1495. Available from: [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). Journal of Mass Spectrometry, 45(10), 1149-61. Available from: [Link]

-

Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry. (2001). Journal of the American Society for Mass Spectrometry, 12(4), 403-13. Available from: [Link]

-

(R)-tert-butyl (4-amino-4-oxo-1-phenylbutan-2-yl)carbamate. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2007). Journal of the American Society for Mass Spectrometry, 18(11), 1995-2002. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. researchgate.net [researchgate.net]

- 4. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Boc-Protected Anilines

This guide provides a comprehensive examination of the principles and techniques for analyzing tert-butoxycarbonyl (Boc)-protected anilines using Infrared (IR) spectroscopy. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of spectral data to explain the underlying structural and electronic factors that govern the characteristic vibrational frequencies of these critical synthetic intermediates. We will explore the diagnostic absorption bands, the influence of aromatic ring substituents, and robust protocols for acquiring high-fidelity spectra.

Foundational Principles: Why IR Spectroscopy is Indispensable for Boc-Anilines

The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the construction of complex pharmaceutical agents. Its function is to temporarily mask the nucleophilicity of the aniline nitrogen, allowing for selective reactions at other sites of the molecule. The successful installation and eventual removal of the Boc group are critical checkpoints in a synthetic sequence.

Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of the Boc-aniline moiety. The technique probes the vibrational modes of molecules; specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. For a Boc-protected aniline, the transformation of a primary amine (-NH₂) into a secondary carbamate (Ar-NH-C(=O)OtBu) results in a distinct and easily interpretable spectral signature.

The Anatomy of a Boc-Aniline IR Spectrum: Key Diagnostic Regions

The IR spectrum of a Boc-protected aniline is defined by several key absorption bands. Understanding the origin and typical position of these bands is fundamental to accurate spectral interpretation.

The N-H Stretching Vibration: A Telltale Sign of Protection

The most immediate indicator of a successful Boc protection is the change in the N-H stretching region (3200-3500 cm⁻¹).

-

Primary Anilines (Ar-NH₂): Unprotected anilines display two distinct bands in this region, corresponding to the symmetric and asymmetric N-H stretches.[1][2]

-

Boc-Protected Anilines (Ar-NH-Boc): As a secondary amide (specifically, a carbamate), a Boc-aniline exhibits only a single, sharp N-H stretching band , typically found between 3300 and 3400 cm⁻¹ .[3][4] This singular peak is a clear confirmation that one of the N-H bonds has been replaced by the Boc group. Its sharpness contrasts with the often broad O-H signals from alcohols or water, which can appear in a similar region.[5]

The Carbonyl (C=O) Stretch: The Dominant "Amide I" Band

The stretching vibration of the carbamate carbonyl group is arguably the most prominent feature in the spectrum. This absorption, often called the "Amide I band," is strong and sharp, typically appearing in the 1680-1740 cm⁻¹ range.[6][7]

The precise position of this band is highly sensitive to the molecule's electronic environment. The nitrogen lone pair can be delocalized into the carbonyl group through resonance, decreasing the C=O double bond character and lowering its stretching frequency (wavenumber). This resonance effect is a key reason why carbamate and amide carbonyls absorb at a lower frequency than, for example, esters (typically 1735-1750 cm⁻¹).[8] For instance, in a study involving Boc-protected 3-chloroaniline derivatives, the aromatic C=C bond absorption was noted between 1688-1589 cm⁻¹, which overlaps with the expected carbonyl region, highlighting the need to consider the entire spectrum.[3][4]

Aromatic and Alkyl Vibrations: Confirming the Molecular Skeleton

While the N-H and C=O bands are primary diagnostics, other signals confirm the integrity of the overall structure.

-

Aromatic C=C Stretches: Medium-to-sharp absorptions between 1450 and 1600 cm⁻¹ correspond to the stretching of carbon-carbon bonds within the aniline ring.[9] Often, two distinct bands are visible in this region.

-

Aromatic C-H Stretches: These appear as weaker, sharp bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[8] Their presence distinguishes them from purely aliphatic C-H stretches.

-

Alkyl C-H Stretches: The tert-butyl group of the Boc moiety gives rise to strong, sharp bands just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range, corresponding to the stretching of its sp³-hybridized C-H bonds.[10][11]

-

C-N and C-O Stretches: Strong bands associated with the C-N and C-O single bonds of the carbamate group are found in the fingerprint region, typically between 1150 and 1350 cm⁻¹ .[1]

The following diagram illustrates the relationship between the key functional groups in a generic Boc-protected aniline and their corresponding vibrational modes.

Caption: Key functional groups of a Boc-aniline and their IR frequencies.

The Impact of Aromatic Ring Substituents on Vibrational Frequencies

The electronic nature of substituents on the aniline ring provides a deeper layer of information that can be extracted from the IR spectrum. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups, and electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl), alter the electron density throughout the conjugated system, which in turn influences bond strengths and their corresponding vibrational frequencies.[12][13]

The C=O stretching frequency is particularly sensitive to these effects .

-

Electron-Withdrawing Groups (EWGs): An EWG on the ring pulls electron density towards it. This reduces the ability of the aniline nitrogen to donate its lone pair electrons into the carbonyl group via resonance. The result is an increase in the double-bond character of the C=O bond, causing it to become stronger and vibrate at a higher wavenumber .

-

Electron-Donating Groups (EDGs): An EDG pushes electron density into the ring, which can then be relayed to the carbamate nitrogen. This enhances the nitrogen's ability to delocalize its lone pair into the carbonyl, weakening the C=O double bond character. This weaker bond vibrates at a lower wavenumber .

This predictable electronic effect is a powerful tool for confirming the substitution pattern of the aromatic ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Characteristics & Influences |

| N-H Stretch | 3300 - 3400 | Medium, Sharp | A single peak confirming the secondary carbamate structure.[3][4] |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Sharp peaks located just above the alkyl C-H region.[8] |

| Alkyl C-H Stretch | 2850 - 2980 | Medium to Strong | Sharp peaks from the tert-butyl group.[10] |

| C=O Stretch (Amide I) | 1680 - 1740 | Strong | Position is sensitive to electronic effects: EWGs increase wavenumber, EDGs decrease it.[14] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp | Typically two or more bands confirming the aromatic ring.[9] |

| C-N / C-O Stretch | 1150 - 1350 | Strong | Found in the fingerprint region; confirms the carbamate linkage.[1] |

Experimental Protocols for High-Fidelity Spectral Acquisition

The quality of an IR spectrum is critically dependent on meticulous sample preparation. The goal is to obtain a spectrum with sharp, well-resolved peaks and minimal background interference.

Method 1: KBr Pellet (for Solid Samples)

This method is ideal for obtaining a high-quality spectrum of a solid-state sample. The principle is to disperse the analyte in an IR-transparent matrix (potassium bromide) to minimize light scattering.[15]

Step-by-Step Protocol:

-

Drying: Gently heat spectroscopic grade KBr powder in an oven (~100 °C) for several hours and store it in a desiccator. This removes adsorbed water, which has a very strong, broad IR absorbance that can obscure large portions of the spectrum.[16]

-

Grinding: Place ~1-2 mg of the Boc-aniline sample and ~100-150 mg of the dried KBr into an agate mortar.

-

Mixing: Grind the mixture thoroughly with an agate pestle for several minutes until it becomes a fine, homogenous powder. Inadequate grinding leads to light scattering and a poor-quality spectrum.[16]

-

Pellet Pressing: Transfer a portion of the powder into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Data Acquisition: First, run a background scan with an empty sample compartment. Then, run the sample scan to acquire the spectrum.

Method 2: Solution Cell (for Soluble Samples)

This method is useful when the sample is a liquid or a solid that is soluble in an appropriate IR-transparent solvent.

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent that dissolves the sample and has minimal absorption in the regions of interest. Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are common choices, but their own spectra must be accounted for.

-

Solution Preparation: Prepare a ~1-5% (w/v) solution of the Boc-aniline sample in the chosen solvent.[17]

-

Cell Preparation: Select a solution cell with IR-transparent windows (e.g., NaCl or KBr). Ensure the windows are clean and dry.

-

Background Spectrum: Fill the cell with the pure solvent and acquire a background spectrum. This allows the instrument's software to subtract the solvent's absorbance from the final sample spectrum.[16]

-

Sample Spectrum: Empty and dry the cell, then fill it with the sample solution. Place it in the spectrometer and acquire the sample spectrum.

A Systematic Workflow for Spectral Interpretation

Caption: Systematic workflow for interpreting Boc-aniline IR spectra.

References

-

Gunduz, S., Tarı, G., & Kose, E. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 46–53. [Link]

-

Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]

-

Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

-

ResearchGate. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Request PDF. [Link]

-

ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. (n.d.). AIJ-Kurashiki. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound. Scientific Diagram. [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. UCLA Chemistry & Biochemistry. [Link]